HDAC Inhibitory Activity: A Unique Molecular Profile Compared to 6-Aminonicotinamide
6-Amino-2-fluoronicotinamide demonstrates measurable inhibition of histone deacetylase (HDAC) activity, a property not reported for its close analog 6-Aminonicotinamide (6-AN). In a cell-free assay using human HeLa cell nuclear extracts, 6-Amino-2-fluoronicotinamide exhibited an IC₅₀ of 234 nM for HDAC inhibition [1]. In contrast, 6-AN is a well-characterized inhibitor of the pentose phosphate pathway (via 6-phosphogluconate dehydrogenase) and NAD synthesis, with no reported direct HDAC inhibitory activity [2]. This constitutes a fundamental mechanistic divergence.
| Evidence Dimension | HDAC Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 234 nM |
| Comparator Or Baseline | 6-Aminonicotinamide (6-AN): No inhibitory activity reported for HDAC enzymes; acts via NAD analog formation and pentose phosphate pathway inhibition. |
| Quantified Difference | Qualitative mechanistic divergence; 6-Amino-2-fluoronicotinamide shows direct HDAC inhibition, while 6-AN does not. |
| Conditions | In vitro enzyme inhibition assay using human HeLa cell nuclear extracts. |
Why This Matters
This indicates 6-Amino-2-fluoronicotinamide is not a simple 6-AN substitute; it engages a distinct biological target (HDAC), making it a relevant tool compound for epigenetic research rather than metabolic studies.
- [1] BindingDB. (n.d.). BDBM50494081 (CHEMBL2440715). IC50: 234 nM for inhibition of HDAC in human HeLa cell nuclear extracts. View Source
- [2] National Cancer Institute. (n.d.). NCI Thesaurus: 6-Aminonicotinamide (Code C297). An antagonist of vitamin B6... View Source
